molecular formula C17H12O2S B14959555 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B14959555
M. Wt: 280.3 g/mol
InChI Key: HXWKSPWEYUIQNK-UHFFFAOYSA-N
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Description

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound with the molecular formula C17H12O2S. This compound is known for its unique structure, which includes a fused benzofuran and chromene ring system with a thione group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione apart is its unique combination of a thione group with the fused benzofuran and chromene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

7,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused ring structure that includes a benzene ring, a furan ring, and a thione moiety. This structural configuration is believed to contribute to its biological activity. The compound can undergo various chemical reactions including oxidation and substitution, which may modify its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may modulate enzyme activity and influence various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter release and cellular signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against specific pathogens, indicating potential applications in infection control .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Antitumor Activity The compound showed an inhibition rate of over 99% against A549 (lung cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 6.92 to 8.99 μM .
Mechanism Exploration Research indicated that the compound induces apoptosis through specific pathways involving caspases and cell cycle regulation mechanisms .
Antimicrobial Testing Derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .

Properties

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

7,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione

InChI

InChI=1S/C17H12O2S/c1-9-8-18-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3

InChI Key

HXWKSPWEYUIQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C

Origin of Product

United States

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